N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide
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Overview
Description
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to brown solid physical form and is typically stored at +4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(3-methylureido)phenylacetic acid with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(4-(3-ureido)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylamino)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylcarbamoyl)phenyl)acetamide
Uniqueness
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-hydroxy-2-[4-(methylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI Key |
IGFTVGZYNHCGAM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CC(=O)NO |
Origin of Product |
United States |
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